

Technical Guide: Structure Elucidation of 2-(Bromomethyl)-5-fluoropyridine

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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-fluoropyridine

CAS No.: 954225-35-5

Cat. No.: B1343720

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Executive Summary & Compound Profile

2-(Bromomethyl)-5-fluoropyridine is a reactive electrophile widely used in medicinal chemistry to introduce the 5-fluoropyridine bioisostere. Due to the benzylic-like reactivity of the bromomethyl group, the compound is prone to hydrolysis and dimerization. It is frequently isolated and stored as its hydrobromide salt (**2-(Bromomethyl)-5-fluoropyridine HBr**) to ensure stability.

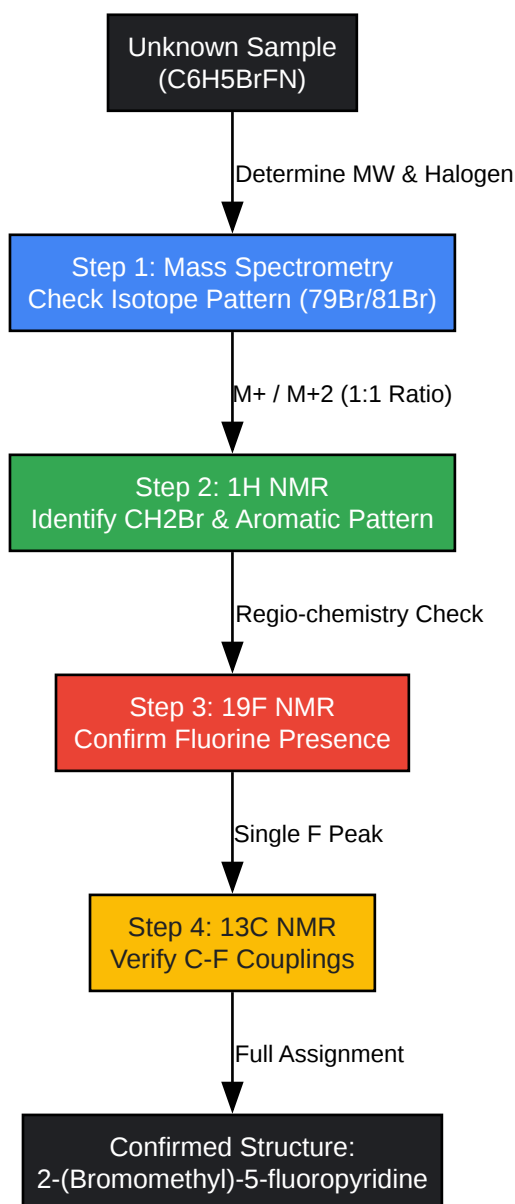
- IUPAC Name: **2-(Bromomethyl)-5-fluoropyridine**
- CAS Registry: 80059-86-5 (Free Base) / 105827-74-5 (Isomer confusion caution - verify specific regioisomer)
- Molecular Formula: C
H
BrFN[1]
- Molecular Weight: 190.01 g/mol [1]

- Physical State: Low-melting solid or oil (Free Base); Yellow/White Solid (HBr Salt).
- Safety Warning: Potent lacrimator and skin irritant.[1] Handle only in a fume hood.

Analytical Strategy & Logic Flow

The elucidation process must distinguish the target from potential impurities such as the regioisomer (3-bromomethyl-5-fluoro), the starting material ((5-fluoropyridin-2-yl)methanol), or the hydrolysis product.

Elucidation Workflow Diagram



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Figure 1: Step-by-step logical workflow for confirming the structure of **2-(Bromomethyl)-5-fluoropyridine**.

Mass Spectrometry: The Bromine Fingerprint

The presence of a bromine atom provides a definitive isotopic signature. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,

Br and

Br, in a nearly 1:1 natural abundance.

Expected MS Data (ESI+)

Ion Identity	m/z Value	Relative Intensity	Interpretation
[M+H] (Br)	190.0	100%	Protonated molecular ion (light isotope).
[M+H] (Br)	192.0	~98%	Protonated molecular ion (heavy isotope).[1]
Fragment [M-Br]	110.0	Variable	Loss of Br (tropylium-like cation formation).

Diagnostic Check: If the M and M+2 peaks are not of equal intensity, the sample may be contaminated with the chloro-analog (if SOCl

was used) or non-halogenated impurities.

NMR Spectroscopy: Structural Skeleton

NMR is the primary tool for distinguishing regioisomers.[1] The fluorine atom on the pyridine ring introduces characteristic splitting (

and

) that must be analyzed to confirm the 2,5-substitution pattern.

A. H NMR (Proton)

Solvent: CDCl₃

(Free Base) or DMSO-d₆

(HBr Salt)

Key Features:

- The Methylene Singlet: The -CH₂-

Br protons appear as a singlet (or fine doublet) around 4.50 – 4.70 ppm. This is distinct from a methyl group (~2.4 ppm) or a hydroxymethyl group (~4.7 ppm, but typically broad/exchangeable OH).

- The Aromatic Region (3 Protons):

- H6 (Ortho to N, Ortho to F): Most deshielded (~8.4 ppm). Appears as a doublet of doublets (

and

).

- H3 (Meta to F, Ortho to CH₂-

Br): ~7.4 ppm. Shows coupling to H4 and long-range coupling to F.[2]

- H4 (Ortho to F, Meta to CH₂-

Br): ~7.5 ppm.[3] Complex multiplet due to strong

and

.

Predicted Chemical Shifts & Couplings (Free Base in CDCl₃)

):

Position	Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Assignment Logic
H6	8.45	d (or dd)	,	-proton to Nitrogen; Ortho to F.
H4	7.48	ddd	, ,	-proton; Ortho to F.
H3	7.38	dd	,	-proton; Meta to F.
-CH Br	4.55	s	-	Deshielded methylene.

B. F NMR (Fluorine)

- Shift: Single peak at -125 to -135 ppm (relative to CFCI

).

- Coupling: If proton-coupled, it will appear as a complex multiplet (dt or ddd) reflecting the couplings to H3, H4, and H6.

C. C NMR (Carbon)

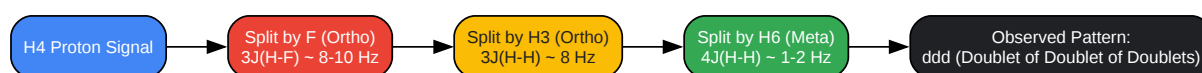
The carbon spectrum is definitive due to large C-F coupling constants.

Carbon	Shift (ppm)	Coupling (Hz)	Type
C5 (ipso)	~158-160		Doublet (Large splitting).
C6 (ortho)	~138		Doublet.
C4 (ortho)	~124		Doublet.
C2 (para)	~155		Doublet (Small splitting).
C3 (meta)	~125		Doublet.
CH			
Br	~32		Singlet.[1]

Visualization of Coupling Pathways

The following diagram illustrates the specific coupling interactions expected in the

¹H NMR spectrum for the H4 proton, which is the most diagnostically rich signal.



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Figure 2: Coupling tree for the H4 aromatic proton, showing the origin of the 'ddd' multiplicity.[1]

Experimental Protocols

A. Synthesis (Context for Impurities)

Method adapted from CA3072854A1.

- Start: (5-Fluoropyridin-2-yl)methanol (1.0 eq).

- Reagent: Phosphorus tribromide (PBr₃), 0.4 eq) or Thionyl Bromide (SOBr₂).
- Solvent: Dichloromethane (DCM) or Toluene at 0°C RT.
- Workup: Quench with NaHCO₃. The free base is extracted into DCM.^[1]
- Salt Formation: Treat the DCM layer with HBr/Acetic acid to precipitate the **2-(Bromomethyl)-5-fluoropyridine** hydrobromide (Yellow solid).

B. Sample Preparation for NMR

- Free Base: Dissolve ~10 mg in 0.6 mL CDCl₃. Run immediately to avoid quaternization (self-reaction).
- HBr Salt: Dissolve ~10 mg in 0.6 mL DMSO-d₆. Note that chemical shifts will be downfield compared to CDCl₃ due to the solvent and protonation.^[1]

C. Quality Control Check

- Impurity A (Alcohol): Check for -CH₂-OH at ~4.7 ppm (singlet) and absence of Br isotope pattern.
- Impurity B (Dimer): Check for new signals in the aromatic region and a shift in the methylene peak, indicating N-alkylation (quaternization).

References

- Synthesis and NMR Characterization of 2-(Bromomethyl)

- Patent: CA3072854A1 - "Novel tetrazole compounds and their use in the tre
- General ¹H and ¹³C NMR Data for Fluoropyridines
 - Source: National Institutes of Health (NIH) / PubMed Central.[1] "¹⁹F-centred NMR analysis of mono-fluorinated compounds".
- Isotopic Patterns in Mass Spectrometry (Br/Cl)
 - Guide: Chemistry Steps - "Isotopes in Mass Spectrometry".
- Coupling Constants in Fluorinated Pyridines
 - Data: ChemicalBook Spectral Database (2-Chloro-5-fluoropyridine comparisons).

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Sources

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- [2. The Antagonist Effect of Nitrogen Lone Pair: 3 JHF versus 5 JHF - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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